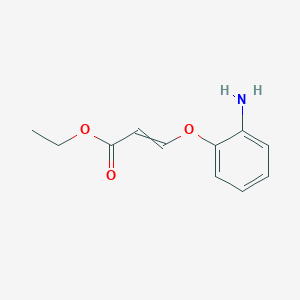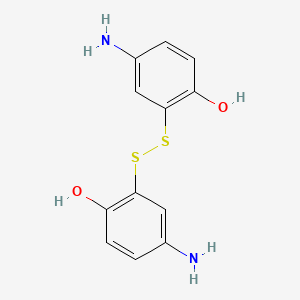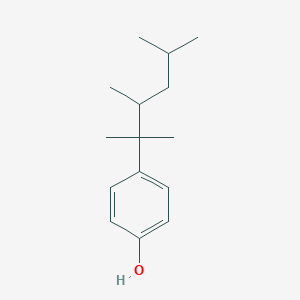![molecular formula C20H23ClN2O2 B14189726 2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 852338-82-0](/img/structure/B14189726.png)
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 2-(4-phenoxyphenyl)-2,9-diazaspiro[45]decan-1-one;hydrochloride typically involves a multi-step process One common method includes the reaction of 4-phenoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the spirocyclic coreIndustrial production methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a potent inhibitor of its targets .
Vergleich Mit ähnlichen Verbindungen
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride can be compared with other spirocyclic compounds such as:
- 4-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride These compounds share similar structural features but differ in their substituents and specific biological activities. The unique phenoxy group in this compound contributes to its distinct properties and potential applications .
Eigenschaften
CAS-Nummer |
852338-82-0 |
|---|---|
Molekularformel |
C20H23ClN2O2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19-20(11-4-13-21-15-20)12-14-22(19)16-7-9-18(10-8-16)24-17-5-2-1-3-6-17;/h1-3,5-10,21H,4,11-15H2;1H |
InChI-Schlüssel |
ZTMVDCQAYXLPPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)



![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)

![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)



